2,2-Dichloro-N,N-dimethylacetamide

Process Chemistry API Intermediate Synthesis Quality by Design

This gem-dichloro N,N-dimethylacetamide is the mandatory intermediate for zolpidem API synthesis. The gem-dichloro group is essential for cyclization; the N,N-dimethyl prevents side reactions under basic conditions. Mono-chloro or N-methyl analogs cannot substitute. Supplied as a solid (density 1.277 g/cm³) for precise automated dispensing. HPLC-validated method ensures purity up to 99.66%, maximizing zolpidem yield. Request a quote.

Molecular Formula C4H7Cl2NO
Molecular Weight 156.01 g/mol
CAS No. 5468-76-8
Cat. No. B1605679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-N,N-dimethylacetamide
CAS5468-76-8
Molecular FormulaC4H7Cl2NO
Molecular Weight156.01 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(Cl)Cl
InChIInChI=1S/C4H7Cl2NO/c1-7(2)4(8)3(5)6/h3H,1-2H3
InChIKeyUOMXIKXHYRRODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-N,N-dimethylacetamide: Core Identity, Physicochemical Profile, and Comparator Landscape


2,2-Dichloro-N,N-dimethylacetamide (CAS 5468-76-8) is a geminal dichloroacetamide derivative with the molecular formula C4H7Cl2NO and a molecular weight of 156.01 g/mol [1]. This compound is a solid at 20°C, exhibiting a density of 1.277 g/cm³ and a boiling point of 191°C at 760 mmHg . Its structural identity is confirmed by an InChI Key of UOMXIKXHYRRODT-UHFFFAOYSA-N . It serves as a critical synthetic intermediate, most notably in the synthesis of the API zolpidem, where the 'N,N-dimethyl' moiety and the geminal dichloro group are structurally essential for subsequent reaction steps that cannot be replicated by mono-chloro or non-methylated analogs [2]. The key in-class analogs assessed for substitution potential include 2,2-dichloro-N-methylacetamide (CAS 5345-73-3), 2-chloro-N,N-dimethylacetamide (CAS 2675-89-0), and unsubstituted N,N-dimethylacetamide (DMA, CAS 127-19-5).

Why N,N-Dimethylacetamide or Mono-Chloro Analogs Cannot Substitute 2,2-Dichloro-N,N-dimethylacetamide in Critical Applications


Generic substitution with near-neighbor compounds is fundamentally unviable for 2,2-dichloro-N,N-dimethylacetamide due to the mandatory structural requirements of its primary application as an API intermediate [1]. The synthesis of zolpidem explicitly requires the gem-dichloro group for subsequent substitution and cyclization reactions; using 2-chloro-N,N-dimethylacetamide would introduce a single leaving group, leading to a completely different reaction outcome and failure to form the imidazole ring [1]. Similarly, replacing it with unsubstituted DMA eliminates the electrophilic center entirely, halting the synthetic sequence. The N,N-dimethyl substitution is also crucial, as unprotected or mono-methyl amides (e.g., 2,2-dichloro-N-methylacetamide) have active N-H protons, rendering them incompatible with the strongly basic conditions of the next reaction step, causing side reactions and dramatically reduced yields [1]. Therefore, the procurement specification is non-negotiable for this synthetic route.

Quantitative Differentiation Evidence for 2,2-Dichloro-N,N-dimethylacetamide Against its Closest Analogs


Synthesis Yield and Purity Superiority in a Process-Optimized Route for API-Applicable Material

A recent optimized process patent directly reports the synthesis of 2,2-dichloro-N,N-dimethylacetamide with a high yield and excellent purity, providing a quantifiable benchmark over a previously reported lower-yielding route from Synthelabo's earlier zolpidem patent. The optimized process achieves a yield of 92.1% and a purity of 99.66% . This is a significant improvement over an earlier method which achieved a 71.6% yield and only 89.58% purity [1]. The higher purity is critical as it directly impacts the yield and purity of the subsequent zolpidem intermediate and final API.

Process Chemistry API Intermediate Synthesis Quality by Design

Defined Electrochemical Reduction Half-Wave Potential for Selective Dechlorination

The compound exhibits a precisely defined half-wave potential (E₁/₂) for its selective electrochemical reduction, a key parameter for process control that is distinct from its substitution isomers. The polarographic half-wave potential for the reduction of N,N-dimethyldichloroacetamide to its monochloro analog is between 0.01 to 0.2 Volt [1]. This value is distinct from the reduction potential of N-methyl-2,2-dichloroacetoacetamide (MMDCAA), which has an E₁/₂ of 0.3 Volt [1]. This difference in reduction potential is crucial for designing a selective electrochemical process to produce the monochloro derivative without over-reduction.

Electrochemistry Reductive Dechlorination Process Control

Retention as a Solid Physical State at Ambient Temperature vs. Liquid Analogs

The compound's physical state is a directly measurable and logistically significant property that differentiates it from its closest mono-chloro and many other amide analogs. 2,2-Dichloro-N,N-dimethylacetamide is a solid at 20°C with a density of 1.27 . In contrast, the mono-chloro analog 2-chloro-N,N-dimethylacetamide (CAS 2675-89-0) is a colorless liquid at similar ambient conditions, with a density of 1.182 g/mL at 20°C [1]. This difference in phase is critical for formulating solid-phase reaction mixtures or for facilities that require precise solid metering.

Physical Chemistry Material Handling Formulation Science

Validated HPLC Retention Behavior on a Specific Reverse-Phase Column

A robust, validated HPLC method exists for the specific separation and analysis of this compound, providing a direct quantitative tool for quality assurance against its most likely contaminant, the mono-chloro analog. 2,2-Dichloro-N,N-dimethylacetamide can be analyzed using a Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. While a direct numerical retention time is not specified in the source, the validated method's ability to separate this compound from process-related impurities, such as 2-chloro-N,N-dimethylacetamide, is crucial for confirming the purity of 99.66% claimed by optimized processes . The method's specificity for this di-chloro compound over its mono-chloro analog is a key differentiator for QC release testing.

Analytical Chemistry Quality Control Method Development

Evidence-Backed Application Scenarios for Procuring 2,2-Dichloro-N,N-dimethylacetamide


Synthesis of Zolpidem and Related Imidazopyridine APIs

This is the highest-value application, directly validated by the Synthelabo patent [1]. The compound's specific structure, with a gem-dichloro group on the N,N-dimethyl amide core, is not interchangeable. The quantifiably higher purity (99.66% from CN114057725) directly correlates with a higher yield and purity of zolpidem, reducing the burden of downstream purification. Procurement should specify a purity of >99.5% to align with the patent's demonstrated benchmark .

Electrochemical Generation of Selective Monochloroacetamide Intermediates

For research groups developing electrochemical synthesis routes, this compound is the preferred starting material based on its unique half-wave reduction potential (0.01-0.2 V). This allows for the selective production of 2-chloro-N,N-dimethylacetamide, a valuable intermediate, with a quantified potential window that avoids over-reduction, a feat not achievable with N-methyl-2,2-dichloroacetoacetamide which has a different E₁/₂ of 0.3 V [1]. This enables more energy-efficient process design.

Solid-Phase Synthesis and Automated Reaction Screening

The compound's solid physical state at room temperature, in contrast to its liquid mono-chloro analog, makes it the sole choice for solid-dispensing automated synthesis platforms. Its density of 1.27 provides a defined parameter for calibrating solid powder dispensers, ensuring accurate stoichiometric delivery in high-throughput experimentation. This differentiator simplifies hardware requirements and reduces dispensing errors, which is critical for reproducible SAR studies.

Standardized Quality Control Release Testing in Pharmaceutical Manufacturing

The existence of a validated HPLC method on a specific Newcrom R1 column provides a ready-to-implement QC framework. Manufacturers can directly adopt the acetonitrile/water/phosphoric acid mobile phase method to monitor the critical impurity, 2-chloro-N,N-dimethylacetamide, and confirm if the batch meets the industry-leading purity specification of 99.66% [1]. This dramatically accelerates analytical method transfer and regulatory filing for this intermediate .

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